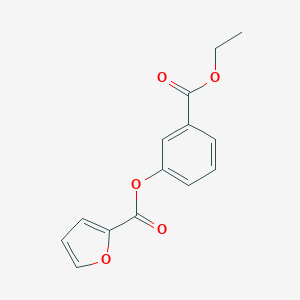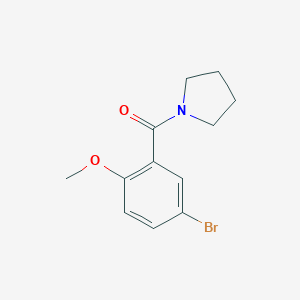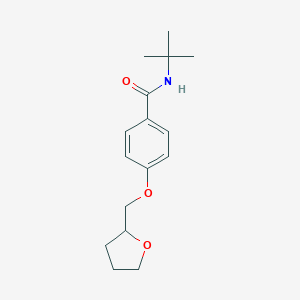![molecular formula C16H18N2O2S B250483 N-{4-[(butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250483.png)
N-{4-[(butylamino)carbonyl]phenyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(butylamino)carbonyl]phenyl}-2-thiophenecarboxamide, commonly known as BPTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTC is a small molecule that belongs to the class of thiophene derivatives and has a molecular weight of 358.5 g/mol.
Mécanisme D'action
The mechanism of action of BPTC involves its ability to bind to the active site of enzymes and inhibit their activity. BPTC acts as a competitive inhibitor of carbonic anhydrase and histone deacetylase, while it acts as a non-competitive inhibitor of metalloproteinases. The inhibition of these enzymes leads to the disruption of various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
BPTC has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BPTC inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. BPTC has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
BPTC has several advantages for use in lab experiments. Firstly, BPTC is a small molecule, which makes it easy to synthesize and modify. Secondly, BPTC has a high degree of purity, which ensures accurate and reproducible results. However, BPTC has some limitations, including its low solubility in water, which makes it difficult to administer in vivo. Additionally, BPTC has not been extensively studied in humans, and its safety profile is not well-established.
Orientations Futures
There are several future directions for research on BPTC. Firstly, further studies are needed to investigate the safety and efficacy of BPTC in humans. Secondly, BPTC has the potential to be developed as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. Therefore, further studies are needed to explore the potential of BPTC as a drug candidate. Finally, BPTC can be used as a tool compound to study the role of enzymes in various disease processes, which can lead to the development of new therapeutic strategies.
Méthodes De Synthèse
The synthesis of BPTC involves the reaction of 4-aminobenzoic acid with butyl isocyanate and thiophene-2-carbonyl chloride in the presence of a catalyst. The reaction yields BPTC as a white solid with a high degree of purity.
Applications De Recherche Scientifique
BPTC has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of BPTC is in the development of new drugs. BPTC has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, histone deacetylase, and metalloproteinases. These enzymes play a crucial role in various disease processes, such as cancer, inflammation, and neurodegenerative disorders. Therefore, BPTC has the potential to be developed as a therapeutic agent for the treatment of these diseases.
Propriétés
Formule moléculaire |
C16H18N2O2S |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
N-[4-(butylcarbamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H18N2O2S/c1-2-3-10-17-15(19)12-6-8-13(9-7-12)18-16(20)14-5-4-11-21-14/h4-9,11H,2-3,10H2,1H3,(H,17,19)(H,18,20) |
Clé InChI |
ATQMRJVIBKSUKN-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
SMILES canonique |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-phenylpropoxy)phenyl]-2-furamide](/img/structure/B250400.png)
![4-ethoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250403.png)


![N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250409.png)
![2-(4-chlorophenyl)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B250410.png)

![N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250414.png)
![4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)


![Methyl 3-[(2-chloroanilino)carbonyl]benzoate](/img/structure/B250420.png)
![Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate](/img/structure/B250423.png)
![Methyl 3-{[4-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250424.png)
